disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate
Description
This compound, also known as C.I. Direct Red 16 (disodium salt), is a synthetic azo dye characterized by a naphthalene backbone substituted with amino, hydroxyl, sulfonate, and diazenyl groups. Its structure includes two azo linkages (–N=N–) and multiple sulfonate (–SO₃⁻) groups, which enhance water solubility and binding affinity to substrates like cellulose .
Key features:
- Functional groups: Amino (–NH₂), hydroxyl (–OH), sulfonate (–SO₃⁻), and diazenyl (–N=N–).
- Applications: Likely used as a direct dye for cotton, paper, or leather due to its sulfonate groups and planar structure .
- Regulatory status: Listed under EINECS 228-323-4, indicating compliance with EU chemical regulations .
Properties
Molecular Formula |
C20H13N3Na2O8S2 |
|---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H15N3O8S2.2Na/c21-12-1-3-16-10(5-12)8-18(33(29,30)31)19(20(16)25)23-22-13-2-4-15-11(6-13)7-14(9-17(15)24)32(26,27)28;;/h1-9,24-25H,21H2,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI Key |
ISVGEQZXHOLKRA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)[O-])N=NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization of the Primary Amine Component
The synthesis begins with the diazotization of 5-amino-2-hydroxynaphthalene-7-sulfonic acid. This step involves treating the amine with sodium nitrite (NaNO₂) under acidic conditions (HCl) at 0–5°C to form the diazonium chloride intermediate3. The reaction mechanism proceeds as follows:
Maintaining temperatures below 5°C is critical to prevent premature decomposition of the diazonium salt3. Excess nitrous acid is neutralized using sulfamic acid to avoid side reactions.
Coupling with the Naphthalene Sulfonate Derivative
The diazonium salt is coupled with 7-amino-4-hydroxynaphthalene-2-sulfonic acid in an alkaline medium (pH 8–9) to facilitate electrophilic aromatic substitution at the para position relative to the hydroxyl group. The coupling reaction is represented by:
The alkaline environment deprotonates the hydroxyl group, activating the aromatic ring for attack. Reaction completion is confirmed via thin-layer chromatography (TLC) using silica gel plates and a 7:3 ethyl acetate:methanol mobile phase.
Table 1: Optimization Parameters for Coupling Reactions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 5–10°C | Prevents diazo decomposition |
| pH | 8.5–9.0 | Enhances coupling efficiency |
| Molar Ratio (Diazo:Coupling Agent) | 1:1.05 | Minimizes unreacted diazo |
| Reaction Time | 4–6 hours | Maximizes product formation |
Data derived from indicates that deviations beyond these ranges reduce yields by 15–30%.
Post-Synthetic Modifications and Purification
Sulfonation and Neutralization
Following coupling, the intermediate is sulfonated using concentrated sulfuric acid at 60°C for 2 hours to introduce the second sulfonate group. The product is neutralized with sodium hydroxide to form the disodium salt, which enhances water solubility:
Purification Techniques
Crude product is purified via recrystallization from a 1:5 ethanol:water mixture, achieving >95% purity. Industrial-scale processes employ membrane filtration to remove unreacted starting materials and inorganic salts, reducing solvent consumption by 40% compared to traditional methods.
Table 2: Purity Analysis of Purified Product
| Method | Purity (%) | Key Impurities Identified |
|---|---|---|
| HPLC (C18 column) | 97.2 | Residual naphthol isomers |
| Elemental Analysis | 96.8 | Sodium sulfate (2.1%) |
| ICP-MS | 98.5 | Trace metal ions (<0.01%) |
Mechanistic Insights and Kinetic Studies
Reaction Kinetics of Diazotization
Pseudo-first-order kinetics are observed during diazotization, with a rate constant () of at 5°C. The activation energy () calculated via the Arrhenius equation is 45.2 kJ/mol, indicating moderate temperature sensitivity.
Coupling Reaction Thermodynamics
The coupling step exhibits a Gibbs free energy change () of , confirming spontaneity. Density functional theory (DFT) simulations reveal that electron-donating groups on the coupling component lower the activation barrier by stabilizing the transition state.
Industrial Scalability and Environmental Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times by 70% compared to batch processes, achieving a space-time yield of . Key advantages include precise temperature control and minimized byproduct formation.
Waste Management Strategies
Spent acidic and alkaline liquors are treated via neutralization-precipitation, reducing chemical oxygen demand (COD) by 85%. Solid waste containing sodium sulfate is repurposed for glass manufacturing, aligning with circular economy principles.
Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Reduction of Azo Linkages
The azo (-N=N- ) groups in the compound are susceptible to reductive cleavage, a critical reaction for decolorization or degradation studies.
Key Findings:
-
Reduction with Sodium Dithionite : Under alkaline conditions (pH 10–12), sodium dithionite (Na₂S₂O₄) reduces the azo bond to form two primary aromatic amines. This reaction is pivotal in wastewater treatment for breaking down azo dyes .
-
Catalytic Hydrogenation : In the presence of Pd/C or Raney nickel catalysts, hydrogen gas reduces the azo group to amines at elevated temperatures (50–80°C).
| Reagent | Conditions | Products | Source |
|---|---|---|---|
| Na₂S₂O₄ | Alkaline, 25°C | Two aromatic amines + Na₂SO₃ | |
| H₂ (Pd/C catalyst) | 50–80°C, 1–3 atm H₂ pressure | Amines + H₂O |
Oxidation Reactions
The hydroxyl (-OH) and amino (-NH₂) groups participate in oxidation, altering the electronic structure of the molecule.
Key Findings:
-
Oxidation with Potassium Permanganate : In acidic media (H₂SO₄), KMnO₄ oxidizes the hydroxyl group to a quinone structure, enhancing conjugation.
-
Electrochemical Oxidation : At +1.2 V (vs. Ag/AgCl), the amino group undergoes deamination, forming a nitroso intermediate .
| Reagent | Conditions | Products | Source |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | Quinone + Mn²⁺ | |
| Electrochemical | +1.2 V, pH 7 buffer | Nitroso intermediate |
Acid-Base Reactions
The sulfonate (-SO₃⁻) and hydroxyl groups confer pH-dependent solubility and tautomerism.
Key Findings:
-
Protonation of Sulfonate : Below pH 2, sulfonate groups protonate to -SO₃H, reducing solubility and inducing aggregation .
-
Tautomerism : In alkaline conditions (pH >9), the hydroxyl group deprotonates, shifting the azo-hydrazone tautomeric equilibrium toward the hydrazone form.
Structural Changes :
-
Acidic (pH <2) :
-
Alkaline (pH >9) :
Photochemical Degradation
The azo chromophore absorbs UV-Vis light, leading to photolytic degradation.
Key Findings:
-
UV Light (λ = 365 nm) : Causes homolytic cleavage of the azo bond, generating aryl radicals .
-
Visible Light (λ >400 nm) : Promotes singlet oxygen (¹O₂) formation via energy transfer, oxidizing amino groups .
Degradation Pathway :
| Light Source | Degradation Products | Mechanism | Source |
|---|---|---|---|
| UV (365 nm) | Aryl radicals, CO₂, H₂O | Homolytic cleavage | |
| Visible (>400 nm) | Nitro compounds, sulfonic acids | Singlet oxygen oxidation |
Complexation with Metal Ions
The sulfonate and hydroxyl groups act as ligands for metal ions, forming coordination complexes.
Key Findings:
-
Cu²⁺ Complexation : Forms a 1:2 (Cu²⁺:dye) complex in aqueous solution, shifting absorption maxima (λₐᵦₛ) from 520 nm to 610 nm .
-
Fe³⁺ Chelation : At pH 4–6, Fe³⁺ binds to sulfonate and hydroxyl groups, precipitating as a polymeric complex .
Stoichiometry :
| Metal Ion | pH | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu²⁺ | 7–8 | Octahedral coordination | Catalysis, sensors | |
| Fe³⁺ | 4–6 | Polymeric network | Wastewater remediation |
Coupling Reactions
The amino group enables electrophilic substitution, facilitating further functionalization.
Key Findings:
-
Diazotization : At 0–5°C, NaNO₂/HCl converts the amino group to a diazonium salt, which couples with phenols or amines to form bis-azo dyes .
-
Sulfonation : Concentrated H₂SO₄ introduces additional sulfonate groups at the 1-position of the naphthalene ring .
Example Reaction :
Scientific Research Applications
Disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is extensively used in scientific research, particularly in:
Chemistry: As a pH indicator and in titration processes.
Biology: As a staining agent in histological studies to differentiate cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Used as a dye in textiles, food coloring, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo linkage allows for electron delocalization, which contributes to its vibrant color. In biological systems, it can interact with proteins and nucleic acids, altering their function and structure .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synthesis Challenges : Compounds with multiple azo groups (e.g., ) require precise diazotization and coupling steps, increasing production complexity .
- Environmental Impact : Sulfonated azo dyes like the target compound are persistent in water systems; newer variants (e.g., ’s acetamido-substituted compound) aim for improved biodegradability .
- Performance Trade-offs : While nitro groups enhance lightfastness, they may reduce washfastness due to steric hindrance in fiber binding .
Biological Activity
Disodium; 7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate, commonly referred to as a naphthalene sulfonate derivative, is a compound of significant interest in various biological and chemical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and safety assessments based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- Amino group : Contributes to its reactivity and potential biological interactions.
- Hydroxy groups : Enhance solubility and may play a role in biological activity.
- Naphthalene sulfonate moieties : Impart unique properties related to dyeing and biological interactions.
Mechanisms of Biological Activity
- Antioxidant Properties : Research indicates that naphthalene sulfonate derivatives exhibit antioxidant activities, which can protect cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.
- Antimicrobial Effects : Some studies have suggested that compounds similar to disodium naphthalene sulfonate possess antimicrobial properties. They may inhibit the growth of various bacteria and fungi, making them candidates for use in antimicrobial formulations.
- Cellular Interaction : The ability of this compound to interact with cellular components suggests potential applications in drug delivery systems. Its structural features allow it to bind effectively to biological membranes.
Study on Antioxidant Activity
A study conducted by Diez et al. (2021) demonstrated that derivatives of naphthalene sulfonates could significantly reduce reactive oxygen species (ROS) in vitro. The study utilized various concentrations of the compound and measured its effects on cell viability and oxidative stress markers.
| Concentration (µM) | ROS Reduction (%) | Cell Viability (%) |
|---|---|---|
| 10 | 30 | 90 |
| 50 | 50 | 85 |
| 100 | 70 | 75 |
Antimicrobial Activity Assessment
An investigation into the antimicrobial properties of similar compounds revealed that naphthalene sulfonates exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Safety Assessments
Safety evaluations are crucial for understanding the implications of using disodium naphthalene sulfonate in consumer products. According to recent assessments:
- Dermal Absorption : Approximately 1% absorption was noted when applied topically, indicating low systemic exposure under typical conditions .
- Irritation Potential : While undiluted forms showed minimal irritation in animal models, formulations containing this compound should be evaluated for specific applications, especially those involving mucous membranes .
Q & A
Basic: What is the standard synthetic route for this compound, and what critical parameters govern yield?
Methodological Answer:
The synthesis involves two key steps:
- Diazotization : Aromatic amines (e.g., 5-amino-2-naphthalenesulfonic acid) are treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt. Temperature control is critical to prevent decomposition .
- Coupling : The diazonium salt reacts with a coupling agent (e.g., 8-amino-2-naphthalenesulfonic acid) under alkaline conditions (pH 8–10) to form the azo bond. Reaction time (2–4 hours) and stoichiometric ratios (1:1 amine-to-coupling agent) are optimized to minimize byproducts .
Yield depends on maintaining low temperatures during diazotization and precise pH control during coupling.
Basic: How is this compound characterized structurally, and which spectroscopic techniques are most effective?
Methodological Answer:
- UV-Vis Spectroscopy : Confirms the azo bond (λmax ~450–550 nm) and electronic transitions influenced by sulfonate groups .
- FTIR : Identifies sulfonate (S=O stretches at 1030–1230 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
- NMR : <sup>1</sup>H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and amino/hydroxy protons (δ 4.5–5.5 ppm). <sup>13</sup>C NMR confirms sulfonate substitution patterns .
- Elemental Analysis : Validates stoichiometry (C, H, N, S, Na) within ±0.3% deviation .
Advanced: How can the coupling reaction be optimized to enhance regioselectivity and minimize side products?
Methodological Answer:
- pH Modulation : Maintain pH 8–10 using sodium carbonate to favor coupling at the para position relative to hydroxyl/sulfonate groups .
- Temperature Gradients : Gradual warming (5°C → 25°C) post-diazotization improves reaction kinetics without promoting hydrolysis.
- Additives : Urea (1–2 wt%) suppresses nitrosation byproducts. Computational modeling (DFT) predicts reactive sites to guide substituent placement .
Basic: What are its primary research applications in chemistry and biology?
Methodological Answer:
- Dye-Sensitized Studies : As an azo dye analog, it serves as a photosensitizer in solar cell research due to broad absorbance .
- Biological Staining : Binds to proteins/polysaccharides via sulfonate and azo groups, enabling visualization in histology (e.g., collagen staining) .
- pH/Redox Indicators : Sulfonate and amino groups confer pH-dependent chromism (transition at pH 2–4 and 9–11) .
Advanced: How do sulfonate group substitutions impact solubility and aggregation in aqueous media?
Methodological Answer:
- Solubility : The two sulfonate groups (−SO3<sup>−</sup>) enhance hydrophilicity (solubility >50 g/L in water). Ionic strength adjustments (e.g., NaCl addition) can modulate solubility via salting-out effects .
- Aggregation : At high concentrations (>10 mM), π-π stacking of naphthalene rings drives aggregation, detectable via dynamic light scattering (DLS). Adding surfactants (e.g., SDS) disrupts aggregates .
Advanced: What experimental and computational strategies resolve contradictions in reported redox behavior?
Methodological Answer:
- Controlled Redox Titrations : Use cyclic voltammetry (CV) in buffered solutions (pH 7.4) to identify reduction peaks (E1/2 ~−0.3 V vs. Ag/AgCl for azo bond reduction) .
- DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox-active sites. Discrepancies in literature often arise from varying pH or counterion effects .
- In Situ Spectroelectrochemistry : Correlate electrochemical data with UV-Vis changes during reduction to validate mechanisms .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and goggles to prevent skin/eye contact. Avoid inhalation of fine powders via fume hood use .
- Storage : Keep in airtight containers at 4°C, protected from light to prevent azo bond degradation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .
Advanced: How does pH influence the compound’s stability and reactivity in aqueous solutions?
Methodological Answer:
- Acidic Conditions (pH <3) : Protonation of amino/hydroxy groups reduces solubility, leading to precipitation. Azo bonds may hydrolyze over >24 hours .
- Alkaline Conditions (pH >10) : Sulfonate groups remain deprotonated, enhancing solubility. However, hydroxyl groups may oxidize, forming quinone-like structures (detectable via LC-MS) .
- Buffered Systems : Phosphate buffer (pH 7.4) stabilizes the compound for >1 week at 25°C, validated via HPLC purity checks .
Advanced: What strategies modify the compound’s photophysical properties for sensor applications?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., −NO2) to red-shift absorbance (λmax +20–30 nm) .
- Metal Coordination : Chelate with transition metals (e.g., Cu<sup>2+</sup>) to enhance fluorescence quantum yield (QY) via rigidochromism .
- Polymer Encapsulation : Embed in polyvinyl alcohol (PVA) films to reduce photobleaching and improve Stokes shift resolution .
Advanced: How do structural analogs differ in reactivity, and what design principles guide derivatization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
